molecular formula C10H15NO2 B3040117 tert-Butyl 2-(2-Pyrrolyl)acetate CAS No. 157071-50-6

tert-Butyl 2-(2-Pyrrolyl)acetate

Cat. No.: B3040117
CAS No.: 157071-50-6
M. Wt: 181.23 g/mol
InChI Key: RVUDXGMATWSJLK-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-Pyrrolyl)acetate: is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol 2-(1H-pyrrol-2-yl)acetic acid tert-butyl ester . This compound is a useful research chemical and has diverse applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-Pyrrolyl)acetate can be achieved through various methods. One common method involves the esterification of 2-(1H-pyrrol-2-yl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of mesoporous silica catalysts with balanced Brönsted and Lewis acid sites has been shown to enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(2-Pyrrolyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.

Major Products Formed:

    Oxidation: Formation of 2-(1H-pyrrol-2-yl)acetic acid.

    Reduction: Formation of 2-(1H-pyrrol-2-yl)ethanol.

    Substitution: Formation of halogenated pyrrole derivatives.

Scientific Research Applications

tert-Butyl 2-(2-Pyrrolyl)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-Pyrrolyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. The pyrrole ring structure allows it to participate in a range of biochemical reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

  • tert-Butyl 2-(1H-pyrrol-2-yl)acetate
  • 2-(1H-pyrrol-2-yl)acetic acid
  • tert-Butyl 2-(1H-pyrrol-2-yl)ethanol

Comparison: tert-Butyl 2-(2-Pyrrolyl)acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl 2-(1H-pyrrol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-10(2,3)13-9(12)7-8-5-4-6-11-8/h4-6,11H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUDXGMATWSJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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